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molecular formula C8H9NO B1338014 5-Ethylpyridine-2-carbaldehyde CAS No. 21913-84-8

5-Ethylpyridine-2-carbaldehyde

Cat. No. B1338014
M. Wt: 135.16 g/mol
InChI Key: PPUYLXOFOVDYKU-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

In dichloromethane (25.0 ml), 5-ethyl-2-methyl-pyridine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (2.31 g) was dissolved. After having been cooled to 0° C., the reaction solution was added with m-chloroperbenzoic acid (4.43 g) and the whole was stirred at room temperature for 2.5 hours. The reaction solution was added with a 1 mol/l sodium hydroxide aqueous solution and then subjected to extraction with chloroform. Subsequently, the organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off. The resultant was dissolved in dichloromethane (40.0 ml). The reaction solution was added with trifluoroacetic anhydride (5.6 ml) and the whole was refluxed under heating for 3.5 hours. After the reaction solution was cooled to room temperature, the solvent was distilled off. The resultant was dissolved in methanol (80.0 ml). After having been cooled to 0° C., the reaction solution was added with a 12.5% sodium methoxide/methanol solution to adjust the reaction solution to pH 10, followed by stirring at room temperature for 16.5 hours. After the solvent was distilled off, the residue was added with distilled water and subjected to extraction with chloroform. The organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off. The resultant was dissolved in chloroform (50.0 ml). The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g) and then stirred at room temperature for 18 hours. The reaction solution was filtrated through Celite. The solvent in the filtrate was distilled off and the resultant residue was then purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (515.6 mg) as a yellow oily substance.
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[CH3:2].ClC1C=CC=C(C(OO)=[O:18])C=1.[OH-].[Na+]>ClCCl>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:18])=[N:7][CH:8]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.31 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with chloroform
WASH
Type
WASH
Details
Subsequently, the organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtrated out
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resultant was dissolved in dichloromethane (40.0 ml)
ADDITION
Type
ADDITION
Details
The reaction solution was added with trifluoroacetic anhydride (5.6 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resultant was dissolved in methanol (80.0 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After having been cooled to 0° C.
ADDITION
Type
ADDITION
Details
the reaction solution was added with a 12.5% sodium methoxide/methanol solution
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 16.5 hours
Duration
16.5 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
ADDITION
Type
ADDITION
Details
the residue was added with distilled water
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtrated out
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resultant was dissolved in chloroform (50.0 ml)
ADDITION
Type
ADDITION
Details
The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated through Celite
DISTILLATION
Type
DISTILLATION
Details
The solvent in the filtrate was distilled off
CUSTOM
Type
CUSTOM
Details
the resultant residue was then purified through silica gel column chromatography (chloroform/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 515.6 mg
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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